Tricos-14-en-10-one
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Overview
Description
Tricos-14-en-10-one: is an organic compound with the molecular formula C23H44O It is a long-chain unsaturated ketone, characterized by the presence of a double bond at the 14th carbon and a ketone group at the 10th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricos-14-en-10-one typically involves the reaction of long-chain fatty acids or their derivatives. One common method is the ketonization reaction, where hexanoic acids and oleic acid are reacted under specific conditions to yield the desired ketone .
Industrial Production Methods: Industrial production of this compound may involve large-scale ketonization processes, utilizing catalysts and controlled reaction environments to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Tricos-14-en-10-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The double bond can be reduced to yield saturated ketones.
Substitution: The ketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophiles such as Grignard reagents can be used.
Major Products Formed:
Oxidation: Tricos-14-enoic acid.
Reduction: Tricosan-10-one.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tricos-14-en-10-one is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study lipid metabolism and the role of long-chain ketones in cellular processes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism by which Tricos-14-en-10-one exerts its effects involves its interaction with specific molecular targets. The ketone group can participate in various biochemical reactions, influencing metabolic pathways. The double bond may also play a role in the compound’s reactivity and interaction with enzymes and other proteins.
Comparison with Similar Compounds
(14Z)-14-Tricosenoic acid: A long-chain unsaturated fatty acid with a similar structure but with a carboxylic acid group instead of a ketone.
(Z)-14-Tricosenyl formate: An ester derivative of a similar long-chain unsaturated alcohol.
Uniqueness: Tricos-14-en-10-one’s unique combination of a double bond and a ketone group sets it apart from other long-chain unsaturated compounds. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
CAS No. |
66640-78-6 |
---|---|
Molecular Formula |
C23H44O |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
tricos-14-en-10-one |
InChI |
InChI=1S/C23H44O/c1-3-5-7-9-11-12-13-14-16-18-20-22-23(24)21-19-17-15-10-8-6-4-2/h14,16H,3-13,15,17-22H2,1-2H3 |
InChI Key |
VITDFIZSABMQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCCC=CCCCCCCCC |
Origin of Product |
United States |
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